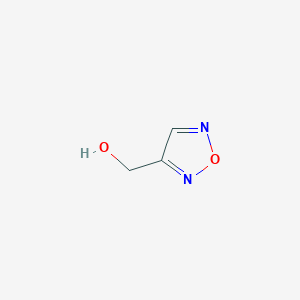

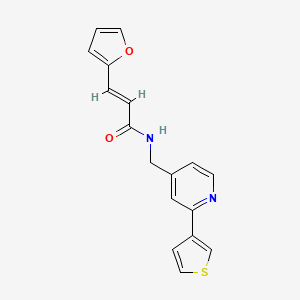

![molecular formula C25H29N5O2 B2524646 2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1203059-05-5](/img/structure/B2524646.png)

2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest due to their pharmacological properties. In the context of 2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide, similar compounds have been synthesized and evaluated for various biological activities. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, with some derivatives showing potent activity . Another study described the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which involved cyclodesulfurization of thioureas, followed by monoalkylation and deprotection steps . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. The stereochemistry of such compounds has been studied, revealing that the pharmacological activity can be significantly influenced by the stereochemical structure. For example, the resolution of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles showed that the (+) isomers were more potent than the corresponding (-) isomers in producing hypotensive effects . This suggests that the stereochemistry of the compound should be carefully considered during synthesis and evaluation.

Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions that modify their structure and, consequently, their biological activity. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate can lead to the formation of pyrimido[1,2-a]benzimidazoles, which can be further modified through methylation, hydrogenation, and reaction with amines . These reactions could be relevant for the modification of the compound to enhance its properties or to create new derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the crystal structure of a benzimidazolium compound was stabilized by various hydrogen-bonding interactions, which could affect its solubility and stability . Additionally, the antioxidant properties of novel benzimidazole acetamides were evaluated, showing significant effects in free radical scavenging assays . These properties are important for the pharmacokinetics and pharmacodynamics of the compound and should be thoroughly characterized.

科学的研究の応用

Antimicrobial Applications

Compounds with benzimidazole and piperidine moieties have been explored for their antimicrobial activities. For example, a study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives found these compounds exhibited significant antimicrobial activities, especially against fungi, with Candida species being notably susceptible. These findings highlight the potential use of such compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antihistaminic Activity

Benzimidazole derivatives, particularly those incorporating piperidine or piperazinyl groups, have been investigated for their antihistaminic properties. For instance, the synthesis and preliminary evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines demonstrated in vitro and in vivo antihistaminic activities. These findings suggest the therapeutic potential of benzimidazole derivatives in allergy treatment (Janssens et al., 1985).

Anticancer and Cytotoxicity Studies

Research into benzimidazole derivatives has also extended to evaluating their anticancer properties. Certain derivatives have shown promising cytotoxic effects against various cancer cell lines, indicating their potential as leads for anticancer drug development. For example, the biological evaluation of antimicrobial nano-materials, including benzimidazole derivatives, also considered their cytotoxic properties, suggesting a dual application in both antimicrobial and anticancer therapy (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their corrosion inhibition capabilities, particularly in protecting carbon steel in acidic environments. This application is critical in industrial processes, where corrosion can lead to significant material and financial losses. Studies have shown that certain benzimidazole compounds offer high inhibition efficiency, making them valuable in the development of corrosion inhibitors (Rouifi et al., 2020).

特性

IUPAC Name |

2-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)26-23(31)16-28-9-7-19(8-10-28)24(32)30-12-11-29-22-6-4-3-5-21(22)27-25(29)30/h3-6,13-15,19H,7-12,16H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVCJTKXKMUPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN4C3=NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]oxolane-3-carboxamide](/img/structure/B2524565.png)

![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)

![Ethyl 3-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2524569.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)

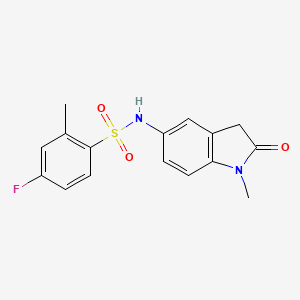

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2524575.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)